molecular formula C12H12O3 B1526929 Benzyl 2-(oxetan-3-ylidene)acetate CAS No. 1242160-03-7

Benzyl 2-(oxetan-3-ylidene)acetate

Cat. No.: B1526929
CAS No.: 1242160-03-7
M. Wt: 204.22 g/mol
InChI Key: HHQLRHRBQDOIQS-UHFFFAOYSA-N
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Description

Benzyl 2-(oxetan-3-ylidene)acetate is an organic compound with the molecular formula C12H12O3. It features a benzyl group attached to an oxetane ring via an acetate linkage. The oxetane ring, a four-membered cyclic ether, is known for its strained structure, which imparts unique reactivity to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(oxetan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of acetic acid with benzyl alcohol to form benzyl acetate. This intermediate is then reacted with a base, such as sodium oxide, to produce 2-(oxetan-3-ylidene) ethanol . Another method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate, which can be further treated with benzyl alcohol .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(oxetan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different products.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of various substituted acetates or ethers.

Scientific Research Applications

Benzyl 2-(oxetan-3-ylidene)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(oxetan-3-ylidene)acetate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The strained oxetane ring is particularly prone to nucleophilic attack, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

  • Methyl 2-(oxetan-3-ylidene)acetate
  • Ethyl 2-(oxetan-3-ylidene)acetate
  • Propyl 2-(oxetan-3-ylidene)acetate

Comparison: Benzyl 2-(oxetan-3-ylidene)acetate is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

benzyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-12(6-11-7-14-8-11)15-9-10-4-2-1-3-5-10/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLRHRBQDOIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)OCC2=CC=CC=C2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716722
Record name Benzyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242160-03-7
Record name Benzyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon and at 0° C., 3.0 g (41.63 mmol) of oxetan-3-one (CAS Reg.-No. 6704-31-0) were dissolved in 50 ml of dichloromethane, and 18.8 g (45.79 mmol) of benzyl (triphenyl-λ5-phosphanylidene)acetate were then added. The reaction mixture was then slowly warmed to room temperature and stirred for another 15 minutes. The reaction solution was then concentrated to dryness. The residue was taken up in 25 ml of diethyl ether and stirred, and the mixture was kept at 4° C. for 12 h. The precipitated triphenylphosphine oxide was filtered off and the filtrate was concentrated to dryness. The crude product obtained was purified chromatographically on silica gel (mobile phase cyclohexane/ethyl acetate 4:1→1:1). This gave 4.2 g (20.57 mmol, 49% of theory) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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